N-(2-chloroethyl)-1H-benzimidazol-2-amine
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Overview
Description
N-(2-chloroethyl)-1H-benzimidazol-2-amine is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-chloroethyl group and an amine group at the second position. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-1H-benzimidazol-2-amine typically involves the reaction of 2-aminobenzimidazole with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-chloroethyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as acetonitrile or DMF.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Scientific Research Applications
N-(2-chloroethyl)-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its anticancer properties, particularly in the treatment of leukemia and brain tumors.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-1H-benzimidazol-2-amine involves the alkylation of DNA, leading to the formation of DNA adducts. This results in the disruption of DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. Additionally, the release of nitric oxide (NO) during its metabolism may contribute to its cytotoxic effects .
Comparison with Similar Compounds
N-(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy for brain tumors and leukemia.
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea: Another nitrosourea derivative with similar anticancer properties.
N-(2-chloroethyl)-N-methyl-N-nitrosourea: Used in the treatment of various cancers.
Uniqueness: N-(2-chloroethyl)-1H-benzimidazol-2-amine is unique due to its benzimidazole core, which imparts additional biological activities such as antimicrobial and antiviral properties
Properties
IUPAC Name |
N-(2-chloroethyl)-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNALGLNPRIOGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378274 |
Source
|
Record name | N-(2-chloroethyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84797-54-6 |
Source
|
Record name | N-(2-chloroethyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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